N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 878989-77-6
VCID: VC21377069
InChI: InChI=1S/C14H13BrN2O3S/c1-2-7-17-13(19)11(21-14(17)20)8-12(18)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,18)
SMILES: C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C14H13BrN2O3S
Molecular Weight: 369.24g/mol

N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

CAS No.: 878989-77-6

Cat. No.: VC21377069

Molecular Formula: C14H13BrN2O3S

Molecular Weight: 369.24g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide - 878989-77-6

Specification

CAS No. 878989-77-6
Molecular Formula C14H13BrN2O3S
Molecular Weight 369.24g/mol
IUPAC Name N-(4-bromophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide
Standard InChI InChI=1S/C14H13BrN2O3S/c1-2-7-17-13(19)11(21-14(17)20)8-12(18)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,18)
Standard InChI Key LWRRLEZJBNZKRC-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br
Canonical SMILES C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br

Introduction

Chemical Properties and Structure

N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is characterized by a thiazolidinedione core with specific substituents that define its chemical behavior and biological potential. The compound exhibits distinct physicochemical properties that contribute to its pharmaceutical relevance.

Basic Physicochemical Properties

The compound has a defined chemical structure with specific molecular characteristics as outlined in Table 1.

Table 1. Physicochemical Properties of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

PropertyValue
CAS Number878989-77-6
Molecular FormulaC₁₄H₁₃BrN₂O₃S
Molecular Weight369.24 g/mol
IUPAC NameN-(4-bromophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide
SMILESC=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br
InChIKeyLWRRLEZJBNZKRC-UHFFFAOYSA-N
PubChem Compound ID16433064

The compound features a thiazolidinedione ring system (2,4-dioxo-1,3-thiazolidine) with a prop-2-en-1-yl substituent at position 3 and an acetamide linker at position 5 connecting to a 4-bromophenyl group. The thiazolidinedione core consists of a five-membered ring containing a sulfur atom and two carbonyl groups, which contributes significantly to its biological activities and physicochemical properties.

Structural Features

The key structural components of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide include:

  • Thiazolidinedione core - A five-membered heterocyclic ring containing nitrogen and sulfur atoms with two carbonyl groups

  • Prop-2-en-1-yl (allyl) group - Attached to the nitrogen at position 3 of the thiazolidinedione ring

  • Acetamide linker - Connecting the thiazolidinedione ring at position 5 to the bromophenyl group

  • 4-Bromophenyl group - The terminal aromatic ring with a bromine substituent at the para position

These structural features collectively determine the compound's reactivity, biological activity, and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to achieve optimal yield and purity.

General Synthetic Approach

The synthesis of this compound generally follows established methods for thiazolidinedione derivatives, which typically involve the following steps:

  • Formation of the thiazolidinedione core structure

  • N-alkylation with prop-2-en-1-yl (allyl) bromide or similar reagents

  • Introduction of the acetamide linker at position 5

  • Coupling with 4-bromophenylamine to form the final compound

Characterization Techniques

The characterization of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide and related compounds typically employs several analytical techniques:

  • Infrared (IR) spectroscopy - To identify characteristic functional groups such as carbonyl (C=O) stretching, NH stretching, and C-Br stretching

  • Nuclear Magnetic Resonance (NMR) spectroscopy - For structural confirmation through ¹H and ¹³C NMR

  • Mass spectrometry - To determine the molecular weight and fragmentation pattern

  • Elemental analysis - To confirm the empirical formula of the synthesized compound

Biological Activities and Applications

Thiazolidinedione derivatives, including N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide, exhibit diverse biological activities that make them valuable candidates for therapeutic development.

Antimicrobial Activity

Thiazolidinedione derivatives have demonstrated antimicrobial properties against various pathogens:

  • The antimicrobial activity is typically evaluated using methods such as the Broth Dilution Method

  • Studies have shown that the introduction of arylidene moieties at position 5 of the thiazolidine ring enhances antimicrobial potential

  • Electron-withdrawing groups such as halogens (including bromine) on the phenyl ring contribute to antimicrobial activity

The presence of the bromophenyl group in N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide may therefore enhance its potential antimicrobial activity.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide and related compounds is crucial for developing more effective derivatives with enhanced biological activities.

Key Structural Elements Affecting Activity

Several structural features influence the biological activity of thiazolidinedione derivatives:

  • The thiazolidinedione core is essential for biological activity, particularly for antidiabetic effects

  • Substitutions at position 5 of the thiazolidine ring significantly impact activity

  • The presence of a bromophenyl group may enhance interaction with biological targets through halogen bonding

  • The prop-2-en-1-yl (allyl) group at position 3 can influence binding affinity and selectivity

Comparative Analysis with Similar Compounds

Comparing N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide with similar thiazolidinedione derivatives provides insights into the impact of structural variations on activity:

Table 2. Comparison of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide with Related Compounds

CompoundKey Structural DifferencesNotable Activities
N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamideProp-2-en-1-yl at position 3, bromophenyl groupPotential antimicrobial and antidiabetic activities
N-(4-bromophenyl)-N-(2,4-dioxo-3-m-tolyl-thiazolidin-5-yl)-acetamidem-Tolyl at position 3 instead of prop-2-en-1-ylVaries based on substitution pattern
5-(4-methoxybenzylidene)-2,4-thiazolidinedione derivativesMethoxybenzylidene at position 5Enhanced antidiabetic activity
5-(4-substituted sulfonylbenzylidene)-2,4-thiazolidinedioneSulfonylbenzylidene at position 5Moderate antidiabetic activity

Optimization Strategies

Based on structure-activity relationships, several strategies can be employed to optimize the biological activity of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide:

  • Modification of the prop-2-en-1-yl group at position 3 to enhance target specificity

  • Introduction of additional functional groups on the bromophenyl ring to improve binding interactions

  • Exploration of bioisosteric replacements for the bromine atom to alter pharmacokinetic properties

  • Modification of the acetamide linker to optimize the spatial arrangement of the molecule

Research Methods and Analytical Techniques

Various research methods and analytical techniques are employed to investigate the properties and activities of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide and related compounds.

Spectroscopic Characterization

Spectroscopic techniques are essential for structural confirmation and purity assessment:

  • IR spectroscopy: Characteristic IR bands for N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide include:

    • CH (aliphatic) stretching around 2937 cm⁻¹

    • CH (aromatic) stretching around 3054 cm⁻¹

    • C=O stretching around 1736 cm⁻¹

    • C=C stretching around 1596 cm⁻¹

  • NMR spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the compound's molecular framework

Biological Activity Evaluation

Various methods are used to evaluate the biological activities of thiazolidinedione derivatives:

  • Antidiabetic activity:

    • Alloxan-induced diabetic rat model

    • Tail vein method

    • ANOVA method for statistical analysis

  • Antimicrobial activity:

    • Broth Dilution Method to determine minimum inhibitory concentration (MIC)

    • Disk diffusion assay for zone of inhibition measurement

  • Anticancer activity:

    • In vitro cytotoxicity assays against various cancer cell lines

    • Cell viability assays such as MTT or SRB assays

Computational Methods

Computational approaches provide valuable insights into the potential mechanisms of action:

  • Molecular docking studies to predict binding interactions with potential targets

  • QSAR (Quantitative Structure-Activity Relationship) analysis to correlate structural features with biological activity

  • Molecular dynamics simulations to understand the dynamic behavior of the compound in biological environments

Future Research Directions

The study of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide opens several avenues for future research and development.

Challenges and Limitations

Current research on N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide faces several challenges:

  • Limited availability of comprehensive biological activity data specifically for this compound

  • Potential toxicity concerns associated with brominated compounds

  • Optimization of synthesis methods to improve yield and purity

  • Elucidation of precise mechanisms of action for various biological activities

Interdisciplinary Research Approaches

Addressing these challenges requires interdisciplinary research approaches:

  • Collaborative efforts between medicinal chemists, biologists, and computational scientists

  • Integration of advanced synthetic methodologies with high-throughput screening techniques

  • Application of structure-based drug design principles to optimize biological activity

  • Utilization of machine learning approaches to predict activity and guide structural modifications

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